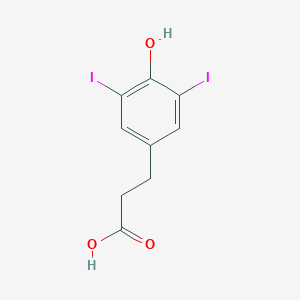

Ácido 3-(4-hidroxi-3,5-diiodofenil)propanoico

Descripción general

Descripción

El ácido 3,5-diyodo-4-hidroxifenilpropiónico es un compuesto químico con la fórmula molecular C9H8I2O3 y un peso molecular de 417.97 g/mol . Es un ácido monocarboxílico y un miembro de los bencenos, caracterizado por la presencia de dos átomos de yodo y un grupo hidroxilo en el anillo fenilo . Este compuesto es conocido por sus aplicaciones en diversos campos científicos, incluida la química, la biología y la medicina.

Aplicaciones Científicas De Investigación

El ácido 3,5-diyodo-4-hidroxifenilpropiónico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus posibles efectos sobre la actividad enzimática, particularmente la catecol-O-metiltransferasa.

Industria: Se utiliza en la producción de productos químicos especiales y productos farmacéuticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido 3,5-diyodo-4-hidroxifenilpropiónico se puede sintetizar a partir del ácido 3-(4-hidroxifenil)propiónico mediante yodación. La reacción implica el uso de yodo y un agente oxidante, como el yodato de sodio, en condiciones ácidas . La conversión del ácido 3-(4-hidroxifenil)propiónico a ácido 3,5-diyodo-4-hidroxifenilpropiónico es altamente eficiente, con una selectividad del 94% .

Métodos de producción industrial

La producción industrial del ácido 3,5-diyodo-4-hidroxifenilpropiónico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se purifica mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3,5-diyodo-4-hidroxifenilpropiónico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar las quinonas correspondientes.

Reducción: Los átomos de yodo se pueden reducir para formar derivados desyodados.

Sustitución: Los átomos de yodo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como tioles, aminas o alcóxidos en condiciones básicas.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Ácidos fenilpropiónicos desyodados.

Sustitución: Diversos ácidos fenilpropiónicos sustituidos dependiendo del nucleófilo utilizado.

Mecanismo De Acción

El mecanismo de acción del ácido 3,5-diyodo-4-hidroxifenilpropiónico implica su interacción con objetivos moleculares específicos. Se sabe que inhibe la enzima catecol-O-metiltransferasa, que juega un papel en el metabolismo de las catecolaminas. Esta inhibición puede conducir a niveles elevados de catecolaminas, ejerciendo así efectos terapéuticos en afecciones como la insuficiencia cardíaca congestiva . Las propiedades nucleofílicas del compuesto también contribuyen a su reactividad y actividad biológica .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 3,3',5-triyodo tiropropiónico: Un análogo de la hormona tiroidea con características estructurales similares, pero con un átomo de yodo adicional.

Ácido 4-hidroxifenilpropiónico: El compuesto precursor utilizado en la síntesis del ácido 3,5-diyodo-4-hidroxifenilpropiónico.

Singularidad

El ácido 3,5-diyodo-4-hidroxifenilpropiónico es único debido a su patrón de sustitución específico en el anillo fenilo, que confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir la catecol-O-metiltransferasa y sus posibles aplicaciones terapéuticas en enfermedades cardíacas lo distinguen de otros compuestos similares .

Propiedades

IUPAC Name |

3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWXSFYNOFYMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929982 | |

| Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13811-11-5 | |

| Record name | 3,5-Diiodo-4-hydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-DIIODO-4-HYDROXYPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77AKEXCGKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) exert its cardiac effects?

A1: DIHPA demonstrates thyromimetic activity, meaning it mimics the effects of thyroid hormones like thyroxine (T4). The research indicates that DIHPA achieves this by binding to thyroid hormone receptors alpha-1 and beta-1. [] This binding leads to the induction of alpha-myosin heavy chain mRNA expression in cardiac cells, a key marker for myocardial contractility. [] In vivo studies in hypothyroid rats showed that DIHPA administration improved cardiac parameters like heart rate and ventricular function, mirroring the effects of T4 treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide](/img/structure/B83026.png)